(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c1-3-8-18-12-7-6-11(24(2,20)21)10-14(12)23-16(18)17-15(19)13-5-4-9-22-13/h3-7,9-10H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIGSSJJPQYIIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the HIV-1 Reverse Transcriptase (RT) . This enzyme plays a crucial role in the replication of the Human Immunodeficiency Virus (HIV-1), making it a key target for antiviral therapies.
Mode of Action
The compound interacts with its target, the HIV-1 RT, through a process known as uncompetitive inhibition . This means that the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding. The compound’s binding to the allosteric center of RT is supported by docking analysis.
Biochemical Pathways
The compound’s interaction with the HIV-1 RT affects the viral replication pathway . By inhibiting the RT, the compound prevents the conversion of viral RNA into DNA, a critical step in the replication of the virus. This results in a decrease in the production of new virus particles.
Result of Action
The result of the compound’s action is a reduction in the replication of the HIV-1 virus. By inhibiting the RT enzyme, the compound prevents the formation of new virus particles, potentially slowing the progression of the infection.
Biological Activity
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant findings from recent research.
Structural Characteristics
The compound features several key structural components:
- Benzo[d]thiazole moiety : Known for its diverse biological activities.
- Allyl group : Enhances the compound's reactivity and potential therapeutic effects.
- Methylsulfonyl group : Increases solubility and bioavailability.
The molecular formula for this compound is , with a molecular weight of 450.6 g/mol .
Biological Activities
Research indicates that compounds containing the benzo[d]thiazole structure exhibit a broad spectrum of biological activities, including:
- Anticancer : Benzothiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, including A431, A549, and H1299. For instance, a related compound demonstrated significant apoptosis-promoting effects at low concentrations .
- Anti-inflammatory : Compounds in this class have been reported to reduce inflammatory markers such as IL-6 and TNF-α, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial and Antiparasitic : The benzothiazole framework has been associated with antibacterial and antiparasitic activities, making it a candidate for further exploration in infectious disease treatments .
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of benzothiazole to enhance their biological activities. Here are notable findings:
- Synthesis and Evaluation : A study synthesized several novel benzothiazole compounds, confirming their structures through spectroscopic methods. These compounds exhibited significant anticancer activity and were effective against various cancer cell lines .
- Mechanistic Insights : Western blot analyses revealed that certain derivatives can induce apoptosis and cause cell cycle arrest in cancer cells. This suggests that modifications to the benzothiazole core can enhance its therapeutic efficacy .
- Predictive Modeling : Research utilizing PASS (Prediction of Activity Spectra for Substances) indicated that modifications to the structure of this compound could lead to increased biological activity across various targets .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Benzothiazole | Contains thiazole ring | Antimicrobial, anticancer |
| Allylphenol | Allyl group on phenol | Antioxidant, anti-inflammatory |
| Sulfanilamide | Sulfonamide group | Antibacterial |
The unique combination of functional groups in this compound may confer distinct properties not found in other similar compounds, warranting further investigation into its mechanisms of action and therapeutic potential.
Scientific Research Applications
Overview
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structural characteristics and potential biological activities. This compound features a benzo[d]thiazole moiety, an allyl group, and a methylsulfonyl substituent, which contribute to its diverse applications in medicinal chemistry and pharmacology.
Biological Activities
Research indicates that compounds containing benzo[d]thiazole structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzo[d]thiazole can inhibit the growth of various bacteria and fungi.
- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Studies : A study investigated the antimicrobial efficacy of similar benzo[d]thiazole derivatives against several pathogens, revealing effective inhibition at low concentrations. The presence of the methylsulfonyl group significantly enhanced the solubility and activity of the compounds tested.
- Cytotoxicity Assays : In vitro assays on various cancer cell lines indicated that compounds with similar structures exhibited significant cytotoxic effects. The mechanism was attributed to the induction of apoptosis in cancer cells, making this compound a candidate for further development in cancer therapy .
- Anti-inflammatory Mechanisms : Research exploring the anti-inflammatory properties found that compounds with benzo[d]thiazole moieties can inhibit key pro-inflammatory cytokines. This suggests potential therapeutic applications in conditions like arthritis or other inflammatory disorders.
Synthesis and Optimization
The synthesis of this compound typically involves several key steps:
- Formation of Benzo[d]thiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Allylation Reaction : The introduction of the allyl group can be performed via nucleophilic substitution reactions.
- Methylsulfonyl Group Introduction : This step enhances solubility and reactivity, critical for biological activity.
Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Q & A
Basic Research Questions
Q. What are the key synthetic steps for (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide, and how are reaction conditions optimized?
- The synthesis involves multi-step reactions: (i) formation of the benzo[d]thiazole core via cyclization of 2-aminobenzenethiol derivatives, (ii) allylation at the N3 position using allyl halides, (iii) sulfonylation at the C6 position with methylsulfonyl chloride, and (iv) condensation with furan-2-carboxamide.
- Optimization includes controlling temperature (60–80°C for sulfonylation), pH (neutral for condensation), and reaction time (12–24 hours for cyclization). Analytical techniques like HPLC and NMR monitor intermediate purity (>95%) .
Q. How is the molecular structure of the compound confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., allyl protons at δ 5.2–5.8 ppm, methylsulfonyl at δ 3.1 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 463.2 [M+H]⁺).
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for Z-configuration validation .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antiproliferative efficacy)?
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT assay, 48-hour exposure).
- Comparative SAR Studies : Modify substituents (e.g., replacing methylsulfonyl with methoxy) to isolate activity drivers.
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ <10 µM in 70% of leukemia models) .
Q. How is the compound’s stability assessed under experimental conditions, and what are the implications for assay design?
- Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and pH extremes (2–9) for 24–72 hours.
- Analytical Monitoring : HPLC tracks degradation products (e.g., hydrolysis of the ylidene bond at pH <3).
- Implications : Use inert solvents (DMSO) and avoid prolonged light exposure in bioassays .
Q. What in silico methods predict the compound’s interaction with biological targets (e.g., kinases)?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to ATP pockets (e.g., CDK2, docking score ≤-8.5 kcal/mol).
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (RMSD <2 Å indicates stable binding).
- QSAR Models : Correlate substituent electronegativity with activity (R² >0.7 for sulfonamide derivatives) .
Q. How is selectivity for cancer cells evaluated compared to normal cells?
- Dual Assays : Compare IC₅₀ in cancer (e.g., HeLa) vs. normal (e.g., HEK293) cells. Selectivity index (SI) = IC₅₀(normal)/IC₅₀(cancer); SI >3 indicates specificity.
- Mechanistic Profiling : Measure apoptosis markers (caspase-3 activation) and DNA damage (γ-H2AX foci) in target cells.
- Toxicity Screening : Hemolytic assays (≤10% lysis at 50 µM) and liver microsome stability (t₁/₂ >60 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
